2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
Description
This compound features a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, linked via an acetamido bridge to a thiazole-5-carboxamide moiety bearing N,N,4-trimethyl substituents. Its structural complexity necessitates comparison with analogous heterocyclic compounds to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
2-[[2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S2/c1-10-14(12(3)23(21-10)13-6-7-29(26,27)9-13)8-15(24)20-18-19-11(2)16(28-18)17(25)22(4)5/h13H,6-9H2,1-5H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWRYGLRFUOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . The ADME properties of the compound and their impact on bioavailability are still being studied.
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . The molecular and cellular effects of the compound’s action are still being explored.
Biological Activity
The compound 2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, including cytotoxicity, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's structure can be broken down into several key components:
- Tetrahydrothiophene moiety
- Pyrazole ring
- Thiazole carboxamide
These structural features contribute to its biological activity by influencing interactions with biological targets.
Cytotoxic Effects
Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic properties against various cancer cell lines. For instance, a study on related pyrazole derivatives found that certain compounds showed IC50 values as low as 5.13 µM against C6 glioma cells, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 | 5.13 | Apoptosis |
| 5a | SH-SY5Y | 5.00 | Apoptosis |
| 5-FU | C6 | 8.34 | Apoptosis |
The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Flow cytometry analysis revealed that the compound caused significant cell cycle arrest in the G0/G1 phase and increased late apoptotic cell populations in treated C6 cells . This suggests that the compound may disrupt normal cellular functions leading to programmed cell death.
Table 2: Cell Cycle Analysis of Compound 5f
| Phase | Percentage Arrested (%) |
|---|---|
| G0/G1 | 45.1 |
| S | 32.9 |
| G2/M | 19.5 |
Case Studies
Several studies have explored the biological effects of similar compounds, particularly focusing on their anticancer properties:
- Study on Pyrazole Derivatives : A comprehensive study synthesized various pyrazole derivatives and tested their efficacy against different cancer cell lines. The most effective compound demonstrated a clear apoptotic effect with minimal toxicity to normal cells .
- Thiazole-Based Compounds : Research has shown that thiazole derivatives often exhibit antimicrobial and anticancer activities, which may correlate with the presence of thiazole in the compound under discussion .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound often involves multi-step reactions that include the formation of the pyrazole and thiazole rings. Typical methods include:
- Formation of Pyrazole : The initial step may involve the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Thiazole Synthesis : This can be achieved through cyclization reactions involving thioketones and amines.
- Final Coupling : The final product is obtained by coupling the synthesized pyrazole with the thiazole derivative through acylation reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.
Pharmacological Activities
Research indicates that compounds similar to 2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide exhibit several pharmacological properties:
- Antinociceptive Activity : Studies have demonstrated that derivatives of pyrazole can provide pain relief by acting on central nervous system pathways .
- Anti-inflammatory Effects : These compounds have shown promise in reducing inflammation in various animal models, suggesting potential use in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Some pyrazole analogs have been evaluated for their ability to inhibit cancer cell proliferation. They exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in different therapeutic areas:
- Pain Management : A study evaluated the antinociceptive effects of pyrazole derivatives in rodent models. Results indicated significant pain relief comparable to standard analgesics .
- Anti-cancer Properties : In vitro studies showed that specific analogs exhibited potent cytotoxic effects against breast cancer cell lines, leading to further investigations into their mechanisms and potential clinical applications .
- Neuroprotective Effects : Research has reported neuroprotective properties linked to GIRK channel activation by these compounds, suggesting their potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Spectroscopic Data
Key differences in substituents and physicochemical properties are summarized below:
- Key Observations: Substituent Effects: Chloro and cyano groups in compounds reduce yields (e.g., 3c: 62%) compared to the target’s methyl and sulfone groups, which may improve synthetic efficiency. Spectral Trends: The target’s acetamido linker and sulfone group would likely introduce distinct ¹H-NMR signals (e.g., sulfone protons at δ 3.0–4.0) absent in analogs .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole Formation | Pentane-2,4-dione, DMF, 70°C, N₂ | 65–75 | |
| Acetylation | Acetyl chloride, CH₂Cl₂, RT | 80–85 | |
| Thiazole Synthesis | Lawesson’s reagent, THF, reflux | 50–60 |
Basic: Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups on pyrazole at δ 2.1–2.3 ppm; thiazole protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₅N₅O₄S₂: 488.13) .
- X-ray Crystallography : Resolves stereochemistry and solid-state interactions, particularly for the tetrahydrothiophene-1,1-dioxide group .
Advanced: How can researchers resolve contradictions in spectroscopic or bioactivity data?
Methodological Answer:
- Cross-Validation : Combine NMR with IR (e.g., carbonyl stretches at 1680–1700 cm⁻¹) and HPLC purity checks (>95%) to confirm structural integrity .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR shifts or docking simulations (AutoDock Vina) to validate bioactivity anomalies .
- Batch Comparison : Analyze multiple synthetic batches to isolate artifacts (e.g., oxidized byproducts from thioether groups) .
Advanced: What strategies optimize reaction yields while minimizing side products?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for acetylation to enhance reactivity; switch to THF for thiazole ring closure to reduce side reactions .
- Catalyst Screening : Test Pd/C or CuI for coupling reactions involving heteroaromatic systems .
- ICReDD’s Computational Approach : Apply quantum chemical reaction path searches (e.g., GRRM17) to predict energetically favorable pathways and reduce trial-and-error experimentation .
Basic: Which functional groups dictate this compound’s reactivity?
Methodological Answer:
- Pyrazole Core : Electrophilic substitution at C-3/C-5 positions due to electron-withdrawing sulfone groups .
- Thiazole Ring : Susceptible to nucleophilic attack at the C-2 position, enabling further derivatization .
- Acetamide Linker : Participates in hydrogen bonding, critical for target interactions (e.g., enzyme active sites) .
Advanced: How to design biological target interaction studies?
Methodological Answer:
- Molecular Docking : Use PyMOL or Schrödinger Suite to model binding with kinases or GPCRs, focusing on the acetamide-thiazole region .
- In Vitro Assays : Screen against bacterial/fungal strains (MIC ≤ 2 µg/mL for Gram-positive bacteria) using broth microdilution .
- SAR Analysis : Compare analogs (e.g., replacing tetrahydrothiophene with cyclohexane) to identify pharmacophore elements .
Q. Table 2: Example Bioactivity Data
| Analog Modification | Target Enzyme IC₅₀ (µM) | Antibacterial MIC (µg/mL) | Reference |
|---|---|---|---|
| Parent Compound | 0.45 ± 0.02 | 1.5 (S. aureus) | |
| Cyclohexane-Substituted | 1.20 ± 0.15 | 6.0 |
Advanced: What computational tools predict metabolic stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
